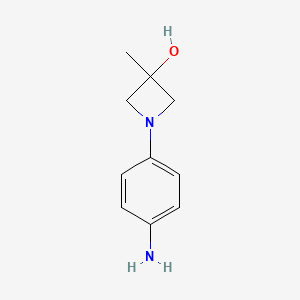

1-(4-aminophenyl)-3-methyl-3-Azetidinol

Description

Significance of Four-Membered Heterocycles in Organic Synthesis

Four-membered heterocycles, including azetidines, oxetanes, and thietanes, are vital building blocks for creating more complex molecules. Their prevalence in biologically active compounds and potential therapeutics has driven extensive research into their synthesis and reactivity. rsc.orgrsc.org The compact and rigid structure of these rings allows for precise three-dimensional positioning of functional groups, which is a fundamental strategy in drug design. nih.govfrontiersin.org Consequently, they are frequently employed as scaffolds in the development of new pharmaceuticals, agrochemicals, and materials. Synthetic strategies to access these rings are diverse, commonly involving cyclization reactions, cycloadditions, and ring expansions. magtech.com.cnrsc.org

The chemistry of four-membered rings is dominated by the concept of ring strain. Azetidine (B1206935) possesses a significant ring strain of approximately 25.4 kcal/mol. rsc.orgrsc.org This value is intermediate between the highly strained and reactive three-membered aziridines (approx. 27.7 kcal/mol) and the more stable, less reactive five-membered pyrrolidines (approx. 5.4 kcal/mol). rsc.org This intermediate strain makes azetidines stable enough for practical handling while remaining sufficiently reactive to participate in a variety of chemical transformations that are otherwise difficult to achieve. rsc.orgrsc.org

The inherent strain energizes the molecule, making the cleavage of sigma (σ) bonds within the ring, particularly the N–C bond, more favorable. rsc.org This reactivity allows azetidines to undergo a range of ring-opening reactions with various nucleophiles, providing a pathway to more complex, functionalized acyclic amines. rsc.orgwikipedia.org This strain-driven reactivity is a cornerstone of their utility in synthetic chemistry. rsc.org

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine (B145994) | 3-membered | 27.7 |

| Azetidine | 4-membered | 25.4 |

| Pyrrolidine (B122466) | 5-membered | 5.4 |

Data sourced from RSC Publishing. rsc.org

The history of azetidine chemistry dates back to the early 20th century, with initial studies including the Schiff base reaction reported in 1907. jmchemsci.com However, for many years, azetidines were relatively unexplored compared to other heterocycles due to challenges associated with their synthesis. nih.gov The discovery of penicillin, which contains a related four-membered β-lactam (azetidin-2-one) ring, spurred significant interest in the chemistry of these strained systems. jmchemsci.com Over the past few decades, remarkable advances in synthetic methodologies have made azetidines more accessible. rsc.orgnih.gov Modern synthetic routes include intramolecular cyclizations, [2+2] cycloadditions, and ring expansions of smaller heterocycles, allowing for the construction of a diverse array of substituted azetidine derivatives. magtech.com.cnrsc.orgrsc.org

Strategic Importance of Hydroxylated Azetidine Frameworks in Molecular Design

The incorporation of a hydroxyl group onto the azetidine scaffold, creating a hydroxylated azetidine, adds a layer of strategic importance to the molecule's design. The hydroxyl group is a key functional handle; it can act as a hydrogen bond donor and acceptor, significantly influencing the molecule's solubility and its ability to interact with biological targets. The presence of the azetidine ring provides a rigid, three-dimensional scaffold that can improve ligand efficiency and pharmacokinetic properties when incorporated into drug candidates. nih.gov

Hydroxylated azetidines, such as 3-hydroxyazetidine derivatives, are conformationally constrained analogues of important structural motifs like β-proline. nih.gov This makes them valuable building blocks for preparing peptides and other complex molecules with defined spatial arrangements. nih.gov Furthermore, the hydroxyl group can be used as a synthetic anchor for further functionalization, allowing for the attachment of other molecular fragments to build more complex architectures.

Rationale for Academic Investigation of 1-(4-aminophenyl)-3-methyl-3-Azetidinol

The specific compound, this compound, presents a compelling subject for academic investigation due to the unique combination of its structural components: a strained azetidine ring, a tertiary alcohol, a C3-methyl group, and a synthetically versatile aminophenyl substituent.

| Property | Value |

|---|---|

| Molecular Formula | C10H14N2O |

| Molecular Weight | 178.24 g/mol |

| CAS Number | 344405-83-0 |

| InChI | InChI=1S/C10H14N2O/c1-10(13)6-12(7-10)9-4-2-8(11)3-5-9/h2-5,13H,6-7,11H2,1H3 |

| SMILES | CC1(CN(C1)C2=CC=C(C=C2)N)O |

Data sourced from PubChem and BLDpharm. uni.lubldpharm.com

The theoretical interest in this compound stems from the interplay of its distinct functional groups. The azetidine ring itself is not planar but exists in a puckered conformation that undergoes inversion. rsc.org The presence of a methyl and a hydroxyl group at the C3 position creates a stereocenter and introduces specific steric and electronic effects that influence the ring's conformation and reactivity. The 4-aminophenyl group attached to the nitrogen atom can modulate the electronic properties of the ring system. The lone pair of electrons on the aniline (B41778) nitrogen can participate in resonance with the phenyl ring, affecting the basicity and nucleophilicity of the azetidine nitrogen. Studying these intramolecular interactions provides valuable insight into the fundamental principles of physical organic chemistry.

Beyond its theoretical interest, this compound is a highly valuable synthetic precursor. The primary aromatic amine (aniline) moiety is a key functional handle that can be readily modified through a wide range of well-established reactions, such as acylation, alkylation, diazotization followed by substitution, and cross-coupling reactions. This allows for the synthesis of a library of analogues for structure-activity relationship (SAR) studies in drug discovery. The tertiary alcohol can function as a leaving group under acidic conditions or be derivatized to form ethers or esters. Furthermore, the strained azetidine ring itself can be opened regioselectively to yield more complex, functionalized diamine structures, which are important scaffolds in their own right. rsc.org This multifunctionality makes the compound a versatile starting material for building diverse and complex molecular architectures.

Current Research Trends in Azetidine Synthesis and Transformations

The synthesis of the azetidine ring has historically been challenging due to its inherent strain. nih.gov However, recent years have seen a surge in innovative methods for the construction and functionalization of this valuable scaffold. These trends are driven by the need for modular and efficient access to structurally diverse azetidines for applications in drug discovery and beyond. rsc.orgrsc.org

Photocatalysis in Azetidine Synthesis

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, and its application to azetidine construction is a prominent trend. chemrxiv.org These methods often proceed under mild conditions and allow for the formation of complex scaffolds that would be difficult to access through traditional thermal reactions.

One major approach is the photocatalytic [2+2] cycloaddition. For instance, Schindler's laboratory reported the use of an Iridium(III) photocatalyst to promote an aza-Paternò-Büchi reaction between 2-isoxazoline-3-carboxylates and alkenes, yielding functionalized azetidines. rsc.org This reaction proceeds via triplet energy transfer under blue light irradiation. rsc.org More recently, gold-based photocatalysts have been explored as effective alternatives to iridium for similar transformations, expanding the toolkit for these cycloadditions. acs.org Another innovative photocatalytic method involves the dehydrogenative [2+2] cycloaddition between amines and alkenes, which provides a highly stereoselective and atom-economical route to azetidine derivatives. acs.org

Radical strain-release photocatalysis represents another cutting-edge strategy. This approach utilizes highly strained precursors like azabicyclo[1.1.0]butanes (ABBs). chemrxiv.orgunipd.itchemrxiv.org In this process, a photosensitizer initiates the formation of a radical intermediate that is then trapped by the ABB, leading to ring-opening and the formation of a densely functionalized azetidine. chemrxiv.orgchemrxiv.org This method is notable for its mild conditions and the ability to create complex azetidine targets in a single step. chemrxiv.org

| Photocatalytic Method | Precursors | Catalyst Type | Key Features |

| Aza-Paternò-Büchi Reaction | 2-Isoxazoline-3-carboxylates, Alkenes | Iridium(III) or Gold(I) | Visible light, Triplet energy transfer |

| Dehydrogenative [2+2] Cycloaddition | Amines, Alkenes | Iridium(ppy)₃ | Stereoselective, Atom-economical |

| Radical Strain-Release | Azabicyclo[1.1.0]butanes (ABBs), Sulfonylimines | Organic Photosensitizer | Mild conditions, Access to complex targets |

Ring Expansion and Rearrangement Strategies

Manipulating ring size is a classic yet continually evolving strategy in heterocyclic synthesis. The one-carbon ring expansion of aziridines to azetidines is a particularly attractive route. A notable example involves a biocatalytic approach where an engineered cytochrome P450 enzyme catalyzes a highly enantioselective unipd.itnih.gov-Stevens rearrangement of an aziridinium (B1262131) ylide, generated from an aziridine and a carbene precursor. chemrxiv.org This enzymatic method overcomes the typical challenges of controlling stereochemistry in such rearrangements. chemrxiv.org

Transition metal-catalyzed ring expansions have also been developed. For example, rhodium-bound carbenes can react with strained methylene (B1212753) aziridines in a formal [3+1] ring expansion, delivering highly substituted methylene azetidines with excellent stereoselectivity. nih.gov Conversely, azetidines themselves can be precursors to larger rings. Acid-mediated ring expansion of 2-ester-2-arylazetidine carbamates has been shown to produce 6,6-disubstituted 1,3-oxazinan-2-ones, demonstrating the utility of azetidines as versatile building blocks. acs.org

| Ring Expansion Strategy | Starting Material | Reagents/Catalyst | Product |

| Biocatalytic unipd.itnih.gov-Stevens Rearrangement | Aziridines, Diazo compounds | Engineered Cytochrome P450 | Chiral Azetidines |

| [3+1] Ring Expansion | Methylene Aziridines, Diazoacetates | Dirhodium Catalyst | Methylene Azetidines |

| Acid-Mediated Ring Expansion | 2-Arylazetidine Carbamates | Brønsted Acids | 1,3-Oxazinan-2-ones |

Direct C-H and Ring Functionalization

The direct functionalization of the azetidine ring is a highly sought-after transformation as it allows for the late-stage modification of complex molecules. mdpi.comnih.gov This avoids the need to build the desired substitution pattern from acyclic precursors.

Palladium-catalyzed intramolecular C(sp³)–H amination has been successfully employed for the synthesis of functionalized azetidines from picolinamide-protected amine substrates. organic-chemistry.org Another significant advancement is the direct metal-based functionalization of the azetidine ring. nih.gov By using a directing group on the azetidine nitrogen, such as a Boc group, exclusive α-lithiation can be achieved, allowing for the introduction of a wide variety of electrophiles at the C2-position. mdpi.com

The functionalization of 3-azetidinols, a core feature of this compound, is also a key area of research. For instance, 3-aryl-3-azetidinols can be activated using calcium or iron catalysis to form an azetidine carbocation intermediate. This intermediate can then be trapped by various nucleophiles, including (hetero)aromatics, phenols, and thiols, to create diverse 3,3-disubstituted azetidines under mild conditions. morressier.com Furthermore, photochemical strategies have been developed where photogenerated 3-phenylazetidinols undergo ring-opening upon addition of ketones or boronic acids, leading to highly functionalized aminodioxolanes. beilstein-journals.org

The introduction of substituents onto the azetidine nitrogen, such as the 4-aminophenyl group, is also a critical step. Methods like nucleophilic aromatic substitution on a deprotected azetidine can be used to install such aryl groups. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-aminophenyl)-3-methylazetidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-10(13)6-12(7-10)9-4-2-8(11)3-5-9/h2-5,13H,6-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCUZEVSFBMYAIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C2=CC=C(C=C2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501279728 | |

| Record name | 1-(4-Aminophenyl)-3-methyl-3-azetidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501279728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344405-83-0 | |

| Record name | 1-(4-Aminophenyl)-3-methyl-3-azetidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=344405-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Aminophenyl)-3-methyl-3-azetidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501279728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 4 Aminophenyl 3 Methyl 3 Azetidinol

Retrosynthetic Analysis of the Azetidinol (B8437883) Scaffold with Aminophenyl Substitution

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a synthesis. ias.ac.inresearchgate.net For 1-(4-aminophenyl)-3-methyl-3-azetidinol, this process involves strategically disconnecting key bonds to reveal plausible precursors.

The primary disconnections for the target molecule are identified at the bonds that are most synthetically accessible to form.

C(phenyl)-N(azetidine) Disconnection: The bond between the phenyl ring and the azetidine (B1206935) nitrogen is a prime candidate for disconnection. This simplifies the molecule into two key fragments: a substituted aniline (B41778) and a 3-methyl-3-azetidinol core. This approach is common for N-aryl heterocycles.

N-C(azetidine) Disconnections: The two N-C bonds within the azetidine ring are typically disconnected simultaneously in a conceptual sense, revealing a linear precursor. This disconnection points towards a cyclization strategy, specifically an intramolecular nucleophilic substitution, as a key step in the forward synthesis. frontiersin.org The precursor would be a 3-carbon chain with a nitrogen atom at one end and a suitable leaving group at the other, along with the required methyl and hydroxyl functionalities.

C-O(hydroxyl) Disconnection: This disconnection suggests the introduction of the tertiary hydroxyl group via nucleophilic addition of a methyl organometallic reagent (like a Grignard reagent) to a ketone precursor, specifically a 1-(4-aminophenyl)-3-azetidinone.

Functional Group Interconversion (FGI): A crucial step in the analysis involves the amino group on the phenyl ring. Direct synthesis with an aniline derivative can be complicated by the nucleophilicity of the amino group. Therefore, a common strategy is to perform the synthesis using a precursor with a nitro group, which is later reduced to an amine in one of the final steps. ias.ac.in

This analysis leads to a synthetic plan that hinges on forming the strained azetidine ring and then attaching the substituted phenyl group, or vice-versa.

The retrosynthetic analysis identifies several key precursors and highlights potential synthetic hurdles.

| Precursor Category | Specific Examples | Role in Synthesis |

| Aryl Component | p-Nitroaniline, p-Fluoronitrobenzene | Source of the 4-aminophenyl moiety (after reduction of the nitro group). |

| Azetidine Ring Precursor | Epichlorohydrin, 1,3-Dichloropropan-2-ol | Provides the three-carbon backbone for the azetidine ring. |

| Methyl Group Source | Methylmagnesium bromide (Grignard reagent) | Used for nucleophilic addition to a ketone to form the tertiary alcohol. |

| Protected Intermediates | N-Boc-3-azetidinone, 1-Benzhydryl-3-azetidinone | Protects reactive sites and facilitates controlled reactions. |

Synthetic Challenges:

Ring Strain: The formation of the four-membered azetidine ring is enthalpically unfavorable due to significant ring strain, requiring carefully optimized reaction conditions. rsc.org

Protecting Groups: The presence of multiple reactive functional groups (amine and hydroxyl) necessitates a robust protecting group strategy to prevent unwanted side reactions during the synthesis.

Regioselectivity: In cyclization reactions forming the ring, controlling which carbon is attacked by the nitrogen nucleophile is critical to avoid the formation of undesired isomers, such as five-membered pyrrolidine (B122466) rings. nih.gov

Contemporary Approaches to Azetidine Ring Formation

Modern synthetic chemistry has developed several reliable methods to construct the azetidine core, overcoming the inherent challenges of its formation.

The construction of the azetidinol ring is typically achieved through intramolecular reactions that favor the formation of the four-membered ring.

One of the most common and effective strategies for forming azetidine rings is through intramolecular SN2 reactions. frontiersin.org This method involves a precursor molecule that contains both a nucleophilic nitrogen atom and an electrophilic carbon atom bearing a good leaving group, separated by a two-carbon chain.

The general process is as follows:

Precursor Synthesis: A typical precursor is a 3-amino-1,2-propanediol (B146019) derivative.

Activation: The primary hydroxyl group of the propanediol (B1597323) is selectively converted into a good leaving group, often a tosylate or mesylate. This is typically achieved by reacting the diol with an appropriate sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base. google.com

Cyclization: The nitrogen atom then acts as an intramolecular nucleophile, attacking the carbon bearing the sulfonate leaving group. This displacement reaction closes the ring to form the azetidin-3-ol (B1332694) scaffold. The use of a strong base can facilitate the deprotonation of the amine, increasing its nucleophilicity and promoting the cyclization step.

This strategy was successfully employed in the synthesis of 1-[bis(4-chlorophenyl)methyl]azetidin-3-ol, where 3-{[bis(4-chlorophenyl)methyl]amino}propane-1,2-diol was treated with para-toluenesulphonyl chloride to induce cyclization. google.com Lanthanide triflates have also been explored as catalysts for the intramolecular aminolysis of epoxy amines to form azetidines, showcasing another variant of this approach. frontiersin.orgnih.gov

An alternative and powerful approach to azetidine synthesis involves the ring contraction of larger, more easily synthesized heterocycles, such as pyrrolidines. rsc.org This method leverages the transformation of a five-membered ring into a four-membered one.

A notable example is the Favorskii-type rearrangement of α-bromo N-sulfonylpyrrolidinones. nih.govorganic-chemistry.org

Precursor Preparation: The synthesis begins with an N-sulfonyl-2-pyrrolidinone, which is readily available. This precursor undergoes selective monobromination at the α-position.

Ring Contraction: The resulting α-bromo N-sulfonylpyrrolidinone is treated with a base (e.g., potassium carbonate). The base promotes the formation of a cyclopropanone (B1606653) intermediate via intramolecular displacement of the bromide.

Nucleophilic Addition and Rearrangement: In the presence of a nucleophile (such as an alcohol or aniline), the cyclopropanone intermediate is attacked, leading to a ring-opening rearrangement that yields a stable α-carbonylated N-sulfonylazetidine. nih.govorganic-chemistry.org

This methodology provides a robust route to highly functionalized azetidines that can serve as versatile building blocks for more complex molecules like this compound. organic-chemistry.org

Cyclization Strategies for Azetidinol Synthesis

Reduction of Azetidin-2-ones (β-Lactams)

The reduction of the carbonyl group in β-lactams (azetidin-2-ones) represents a direct and widely used method for accessing the azetidine core. This approach is particularly valuable as a vast number of synthetic routes to substituted β-lactams have been developed, providing a rich pool of precursors for reduction.

The selective reduction of the amide carbonyl in the presence of other functional groups is a significant challenge. Potent reducing agents are required, which can also risk cleaving the strained four-membered ring. Hydroalanes, such as monochloroalane (AlH₂Cl) and dichloroalane (AlHCl₂), have been identified as particularly effective reagents for this transformation, providing a straightforward route to enantiopure azetidines from their corresponding β-lactam precursors. The reaction mechanism involves the coordination of the aluminum species to the carbonyl oxygen, followed by hydride delivery to the carbonyl carbon.

However, the presence of Lewis acidic alanes can sometimes lead to undesired ring-opening, especially when the azetidine ring is substituted with electron-rich groups on the nitrogen, such as the aminophenyl group in the target compound. Therefore, careful optimization of reagents and conditions is crucial.

Table 1: Comparison of Reducing Agents for β-Lactam Reduction

| Reagent | Typical Conditions | Advantages | Potential Drawbacks |

|---|---|---|---|

| Dichloroalane (AlHCl₂) | Ether, THF | High chemoselectivity | Lewis acidity can cause ring-opening |

| Monochloroalane (AlH₂Cl) | Ether, THF | High chemoselectivity | Lewis acidity can cause ring-opening |

| Diisobutylaluminium hydride (DIBAL-H) | Toluene, -78 °C to rt | Commercially available, effective | Can lead to ring cleavage, especially with electron-rich N-substituents |

For the synthesis of this compound, a plausible route would involve the initial synthesis of 1-(4-nitrophenyl)-3-hydroxy-3-methylazetidin-2-one, followed by reduction of the β-lactam carbonyl and subsequent reduction of the nitro group to the amine.

Cycloaddition Reactions for Azetidine Synthesis

Cycloaddition reactions offer a powerful means of constructing the azetidine ring in a single, often highly stereocontrolled, step. These methods form two new bonds simultaneously, rapidly building molecular complexity.

[2+2] Cycloadditions (e.g., Ketene-Imine Cycloaddition)

The Staudinger cycloaddition, a reaction between a ketene (B1206846) and an imine, is a cornerstone of β-lactam synthesis and, by extension, a key pathway to azetidines after a subsequent reduction step. wikipedia.orgrsc.org Discovered by Hermann Staudinger in 1907, this formal [2+2] cycloaddition is not a concerted pericyclic reaction but proceeds through a stepwise mechanism. wikipedia.orgacs.org

The generally accepted mechanism involves the initial nucleophilic attack of the imine nitrogen onto the central sp-hybridized carbon of the ketene. acs.orgacs.org This attack forms a zwitterionic intermediate, which then undergoes a conrotatory 4π-electrocyclization to close the four-membered ring and form the β-lactam. acs.orgorganic-chemistry.org The stereochemical outcome (cis vs. trans) of the reaction is determined by the competition between this ring-closure step and the potential for isomerization of the zwitterionic intermediate. organic-chemistry.org The geometry of the starting imine often dictates the final stereochemistry, with (E)-imines typically yielding cis-β-lactams and (Z)-imines favoring trans-β-lactams. acs.org

To synthesize a precursor for this compound, one could react an imine derived from a protected 4-aminoaniline with a ketene bearing a methyl and a protected hydroxyl group. For instance, reacting the imine of 4-nitrobenzaldehyde (B150856) and an appropriate amine with acetoxyketene would generate a 3-acetoxy-β-lactam, which can be hydrolyzed to the 3-hydroxy derivative.

Table 2: Factors Influencing Stereoselectivity in Staudinger Cycloaddition

| Factor | Influence on Stereochemistry | Rationale |

|---|---|---|

| Imine Geometry | (E)-imines generally give cis-products; (Z)-imines give trans-products. acs.org | The initial nucleophilic attack establishes a relative stereochemistry that is often retained during the rapid ring closure. |

| Ketene Substituents | Electron-donating groups accelerate ring closure, favoring cis-products. organic-chemistry.org | Stabilizes the positive charge on the iminium portion of the zwitterion, promoting faster cyclization. |

| Imine Substituents | Electron-withdrawing groups accelerate ring closure, favoring cis-products. organic-chemistry.org | Makes the iminium carbon more electrophilic, speeding up the intramolecular Mannich-type reaction. |

| Temperature | Lower temperatures can increase stereoselectivity. | Reduces the rate of isomerization of the zwitterionic intermediate relative to ring closure. |

This method's versatility allows for the creation of highly substituted β-lactams, which are ideal precursors for complex azetidines. rsc.orgrsc.org

Photochemical [2+2] Cycloadditions (e.g., Aza-Paternò-Büchi Reaction)

The aza-Paternò-Büchi reaction is the photochemical [2+2] cycloaddition of an imine and an alkene to directly form an azetidine. nih.govresearchgate.net This method is highly atom-economical and can construct the azetidine ring in a single step under UV or visible light irradiation. researchgate.netchemrxiv.org However, its application has been historically challenging due to competing side reactions, such as the rapid E/Z isomerization of the excited imine, which provides a non-productive pathway for energy relaxation. nih.gov

The reaction is typically initiated by the photoexcitation of the imine to an excited state (singlet or triplet), which then adds to the ground-state alkene. nih.govnih.gov To overcome the challenge of non-productive relaxation pathways, several strategies have been developed:

Use of Cyclic Imines: Many successful examples employ cyclic imines, where E/Z isomerization is structurally precluded. nih.gov

Triplet Sensitization: Using a photosensitizer can populate the triplet excited state of the imine, which can then undergo cycloaddition. nih.gov

Catalysis: Copper(I) catalysts have been shown to form a complex with the alkene, which upon photoexcitation, can engage in the cycloaddition with the imine. researchgate.net

For a target like this compound, the aza-Paternò-Büchi reaction would involve the photocycloaddition of an appropriately substituted N-arylimine with an alkene like 2-methoxypropene. The regioselectivity of the addition would need to be controlled to ensure the formation of the desired 3-hydroxy-3-methylazetidine structure after hydrolysis of the resulting methoxy (B1213986) ether. The electronic properties of the substituents on both the imine and alkene are critical for controlling the reaction's feasibility and outcome. lookchem.com

Metal-Catalyzed Azetidine Construction

Modern synthetic chemistry has seen a surge in the use of transition metal catalysis to forge challenging bonds and construct complex molecular architectures, including strained rings like azetidines. Palladium and copper are particularly prominent in these methodologies.

Palladium-Catalyzed C-H Amination

Palladium-catalyzed intramolecular C-H amination has emerged as a powerful strategy for synthesizing N-heterocycles directly from unactivated C(sp³)–H bonds. organic-chemistry.orgnih.gov This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical and efficient route. The synthesis of azetidines via this method typically involves the cyclization of a γ-C(sp³)–H bond onto a nitrogen atom. acs.org

A common approach involves using a directing group, such as picolinamide (B142947) (PA), attached to the amine nitrogen. nih.govacs.org The reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle. The substrate coordinates to a Pd(II) catalyst, followed by C-H activation to form a palladacycle intermediate. This intermediate is then oxidized to a Pd(IV) species, which undergoes reductive elimination to form the C-N bond of the azetidine ring, regenerating the Pd(II) catalyst. organic-chemistry.org The use of specific oxidants, such as phenyliodonium (B1259483) malonates, can be critical for favoring the desired C-N reductive elimination pathway to yield the strained four-membered ring. psu.edu

This methodology is well-suited for creating N-aryl azetidines and has been successfully applied to the synthesis of highly strained benzazetidines. psu.edu To construct this compound, a precursor like N-(2-hydroxy-2-methylpropyl)-N-(4-nitrophenyl)picolinamide could undergo Pd-catalyzed C-H amination to form the azetidine ring, with the picolinamide directing group being removed afterward.

Copper-Catalyzed Cyclizations and Rearrangements

Copper catalysis offers a versatile and cost-effective platform for azetidine synthesis through various cyclization and rearrangement pathways. These methods can provide access to densely functionalized azetidines with high levels of stereocontrol. acs.org

One notable strategy involves the copper-catalyzed photo-induced radical annulation of aliphatic amines with alkynes, which proceeds via a [3+1] radical cascade cyclization to furnish azetidines. the-innovation.org Another powerful approach is the enantioselective difunctionalization of azetines (azetidine precursors with a C=C double bond). For example, a copper/bisphosphine catalyst can facilitate the boryl allylation of an azetine, installing both a boryl and an allyl group across the double bond with high regio- and stereoselectivity. acs.orgacs.org The mechanism involves the formation of a copper-boryl species, which adds to the azetine double bond to create a key alkyl cuprate (B13416276) intermediate. This intermediate then reacts with an allyl phosphate (B84403) in an Sₙ2′ fashion to yield the 2,3-disubstituted azetidine. acs.org

Copper catalysts are also effective in mediating complex rearrangements. For instance, O-propargylic oximes can undergo a copper(I)-catalyzed skeletal rearrangement cascade involving a acs.orgacs.org-rearrangement and a 4π-electrocyclization to generate azetidine nitrones, which are versatile synthetic intermediates. acs.orgacs.org These diverse copper-catalyzed reactions highlight the power of this metal in accessing the challenging azetidine framework from various starting materials. researchgate.netnih.gov

Table 3: Overview of Metal-Catalyzed Azetidine Syntheses

| Method | Metal Catalyst | Key Transformation | Relevance to Target Compound |

|---|---|---|---|

| Intramolecular C-H Amination | Palladium(II) | C(sp³)–H activation and C-N bond formation organic-chemistry.orgacs.org | Direct formation of the N-aryl azetidine ring from an acyclic precursor. |

| Boryl Allylation of Azetines | Copper(I) | Difunctionalization of an azetine double bond acs.orgacs.org | Pathway to highly substituted chiral azetidines; requires azetine precursor. |

| Rearrangement of O-propargylic oximes | Copper(I) | Skeletal rearrangement and electrocyclization cascade acs.orgacs.org | Forms azetidine nitrone intermediates for further functionalization. |

Titanium-Mediated Approaches

Titanium-mediated reactions offer a powerful tool for the construction of the azetidine ring. One notable method is the Ti(IV)-mediated synthesis of spirocyclic NH-azetidines from oxime ethers. Current time information in Merrimack County, US.rsc.org This approach utilizes a Kulinkovich-type mechanism where a titanacyclopropane intermediate, formed from a Grignard reagent and a titanium(IV) isopropoxide, acts as a 1,2-dianion equivalent. This intermediate can then insert into an oxime ether to form the azetidine ring.

While this method directly yields spirocyclic NH-azetidines, it provides a valuable scaffold that can be further elaborated to obtain the target compound. A hypothetical route to this compound could involve the following conceptual steps:

Synthesis of a Spirocyclic NH-Azetidine: A suitable oxime ether could be reacted with a Grignard reagent in the presence of Ti(Oi-Pr)₄ to form a spirocyclic NH-azetidine. Current time information in Merrimack County, US.rsc.org

N-Arylation: The resulting NH-azetidine could then undergo N-arylation. While direct arylation with 4-bromoaniline (B143363) or a protected derivative under Buchwald-Hartwig or Ullmann conditions is a common strategy for N-arylation of heterocycles, specific examples for NH-azetidines are not extensively documented in the provided results.

Cleavage and Functionalization: The spirocyclic group would need to be cleaved and converted to the 3-methyl-3-hydroxy functionality. This would likely involve oxidative cleavage of the spirocycle to a ketone (azetidin-3-one), followed by a Grignard reaction with a methylating agent like methylmagnesium bromide. purdue.edusigmaaldrich.com

A key advantage of this titanium-mediated approach is the potential to construct densely functionalized azetidines that might be challenging to access through other means. rsc.org

Table 1: Key Features of Titanium-Mediated Azetidine Synthesis

| Feature | Description | Reference |

|---|---|---|

| Mechanism | Kulinkovich-type reaction involving a titanacyclopropane intermediate. | Current time information in Merrimack County, US.rsc.org |

| Starting Materials | Oxime ethers, Grignard reagents, Ti(Oi-Pr)₄. | Current time information in Merrimack County, US. |

| Initial Product | Spirocyclic NH-azetidines. | Current time information in Merrimack County, US.rsc.org |

| Potential for Elaboration | The NH group allows for further functionalization, such as N-arylation. |

| Key Intermediate for Target | N-protected azetidin-3-one (B1332698). | |

Rhodium-Catalyzed Carbene Insertion

Rhodium-catalyzed reactions provide another elegant pathway to functionalized azetidines. A particularly relevant transformation is the intermolecular sp³-C–H amination. This strategy allows for the direct formation of a C-N bond at an unactivated carbon atom. For instance, rhodium catalysts have been employed for the amination of alkyl bromide derivatives, leading to the synthesis of various saturated azacycles. nsf.gov

A potential application of this methodology towards the synthesis of the target compound could involve the rhodium-catalyzed C-H amination of a suitably substituted precursor containing the 4-aminophenyl moiety. However, the provided search results focus more on the formation of the azetidine ring itself rather than the specific introduction of a 1-aryl group via this method.

Another rhodium-catalyzed approach involves the [4+2] cycloaddition of α,β-unsaturated imines and isocyanates, which yields pyrimidinones. nih.gov While not directly leading to azetidines, it showcases the versatility of rhodium catalysis in constructing nitrogen-containing heterocycles.

A more direct, albeit still conceptual, pathway could involve a rhodium-catalyzed N-H insertion reaction. These reactions are known to occur with various N-H containing compounds, including anilines. A hypothetical precursor containing a 3-methyl-3-hydroxyazetidine with a free N-H group could potentially be coupled with a diazo compound derived from a protected 4-aminobenzene derivative in the presence of a rhodium catalyst.

Organocatalytic Methodologies

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of chiral molecules, and azetidines are no exception. Chiral organocatalysts can facilitate the enantioselective formation of the azetidine ring or the stereoselective functionalization of a pre-existing azetidine scaffold.

For the synthesis of this compound, an organocatalytic approach would be particularly valuable for controlling the stereochemistry at the C3 position if a chiral version of the molecule were desired.

A plausible synthetic route could involve the organocatalytic asymmetric synthesis of an N-protected 3-hydroxyazetidine derivative. For instance, asymmetric aldol (B89426) or Mannich reactions catalyzed by chiral amines or phosphoric acids could be employed to construct a chiral acyclic precursor that can be subsequently cyclized to the azetidine ring. thieme-connect.dersc.org

Alternatively, an organocatalytic Michael addition of a nucleophile to an α,β-unsaturated imine derived from a protected 4-aminobenzaldehyde (B1209532) could be a key step in constructing the backbone of the target molecule. aalto.fi

A key precursor for the synthesis of 3-methyl-3-azetidinol is N-protected azetidin-3-one. Its reaction with a methyl Grignard reagent would yield the tertiary alcohol. The enantioselective reduction of the ketone or an enantioselective addition of the Grignard reagent could be achieved using chiral organocatalysts.

Table 2: Organocatalytic Strategies for Azetidine Synthesis

| Strategy | Catalyst Type | Potential Application | Reference |

|---|---|---|---|

| Asymmetric Aldol/Mannich Reaction | Chiral Amines (e.g., proline derivatives), Chiral Phosphoric Acids | Synthesis of chiral acyclic precursors for cyclization. | thieme-connect.dersc.org |

| Asymmetric Michael Addition | Chiral Squaramides, Thioureas | Addition of nucleophiles to α,β-unsaturated imines or nitroolefins. | aalto.fi |

Biocatalytic Approaches to Azetidine Synthesis

Biocatalysis offers a highly selective and environmentally benign alternative for the synthesis of complex molecules. Enzymes can catalyze reactions with high regio- and stereoselectivity, often under mild conditions.

Enzyme-Mediated Ring Expansion Reactions

While not directly applicable to the synthesis of this compound from non-azetidine precursors in the provided search results, enzyme-mediated ring expansions are a known strategy for synthesizing heterocycles. For example, some enzymes can catalyze the ring expansion of aziridines to azetidines.

Stereoselective Biotransformations

A more relevant biocatalytic approach for the synthesis of the target compound would involve the stereoselective functionalization of a pre-formed azetidine ring. Hydroxylases are a class of enzymes that can introduce hydroxyl groups into a wide range of substrates with high selectivity. mdpi.com

A potential biocatalytic step could be the hydroxylation of a 1-(4-aminophenyl)-3-methylazetidine precursor. For this to be feasible, a suitable hydroxylase that accepts this specific substrate would need to be identified or engineered. The regioselectivity of the hydroxylation would be crucial to ensure the formation of the 3-hydroxy derivative. Recent advances in the hydroxylation of amino acids and their derivatives using enzymes like dioxygenases could provide a starting point for exploring such transformations. mdpi.comchemrxiv.org

Furthermore, transaminases are another class of enzymes that could be relevant for introducing the amino group onto the phenyl ring of a precursor molecule, although this is a more speculative application.

Table 3: Potential Biocatalytic Reactions for Azetidine Synthesis

| Reaction Type | Enzyme Class | Potential Application | Reference |

|---|---|---|---|

| Hydroxylation | Hydroxylases (e.g., P450 monooxygenases, dioxygenases) | Stereoselective hydroxylation of a 1-(4-aminophenyl)-3-methylazetidine precursor at the C3 position. | mdpi.comchemrxiv.orgnih.gov |

| Amination | Transaminases | Introduction of an amino group onto a phenyl ring of a precursor. | |

Stereoselective Synthesis of this compound and its Analogues

The stereoselective synthesis of this compound would yield a single enantiomer or diastereomer, which is often crucial for its biological activity. The key challenge lies in controlling the stereocenter at the C3 position.

A highly effective strategy would be to start from a chiral precursor. The synthesis of chiral azetidin-3-ones can be achieved through various methods, including the use of chiral auxiliaries or asymmetric catalysis. google.com For example, chiral N-propargylsulfonamides can be converted to chiral azetidin-3-ones via a gold-catalyzed oxidative cyclization. google.com

Once a chiral N-protected azetidin-3-one is obtained, a diastereoselective Grignard reaction with a methylmagnesium halide could be performed. The stereochemical outcome of this reaction would depend on the nature of the N-protecting group and the reaction conditions. The use of chiral ligands or additives could further enhance the diastereoselectivity.

Alternatively, an organocatalytic asymmetric approach, as discussed in section 2.2.4, could be employed to directly generate the chiral 3-hydroxy-3-methylazetidine core. For instance, a proline-derived organocatalyst could catalyze an asymmetric α-hydroxyalkylation of a ketone precursor, which could then be converted to the target azetidine.

Table 4: Approaches to Stereoselective Synthesis

| Method | Description | Key Intermediate | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials. | Chiral acyclic precursor. | |

| Asymmetric Catalysis | Use of chiral catalysts (organocatalysts, transition metal complexes) to induce enantioselectivity. | Chiral N-protected azetidin-3-one or the final product directly. | thieme-connect.dersc.orggoogle.com |

| Diastereoselective Reaction | A reaction on a chiral substrate that favors the formation of one diastereomer over others. | Chiral N-protected azetidin-3-one. | |

Enantioselective Approaches to the Azetidinol Core

Achieving enantioselectivity in the synthesis of the 3-methyl-3-azetidinol core is a primary challenge. The focus lies in establishing the chiral quaternary center at the C3 position. Several modern asymmetric strategies can be adapted for this purpose.

One prominent method involves the use of chiral auxiliaries. For instance, chiral tert-butanesulfinamides can be employed to induce stereoselectivity in the formation of C2-substituted azetidines, a strategy that could be adapted for C3-substituted systems. nih.gov Another powerful technique is the asymmetric ring-opening of prochiral azetidines, mediated by catalysts that create an asymmetric environment, leading to high levels of enantioinduction. thieme-connect.com

Catalytic enantioselective addition of organometallic reagents to a suitable precursor, such as a β-keto amine, represents a direct route. Chiral ligands, often derived from structures like BINOL in conjunction with a metal center (e.g., zinc or magnesium), can catalyze the addition of a methyl group to the carbonyl, establishing the chiral center with high enantiomeric excess. researchgate.net Photochemical methods, such as the Norrish-Yang cyclization, offer a pathway to azetidinols from α-aminoacetophenones, where chirality can be induced using chiral catalysts or by starting with enantiopure precursors. nih.govresearchgate.net

Table 1: Comparison of Selected Enantioselective Strategies for Azetidinol Synthesis

| Strategy | Catalyst/Auxiliary | Key Transformation | Typical Enantioselectivity | Reference |

|---|---|---|---|---|

| Asymmetric Ring Opening | Arylpyrrolidino-squaramide catalyst | Desymmetrization of protected azetidines | High enantioinduction | thieme-connect.com |

| Chiral Auxiliary | Chiral tert-butanesulfinamides | Stereoselective preparation from 1,3-bis-electrophiles | Good to excellent diastereomeric ratios | nih.gov |

| Asymmetric Addition | Dinuclear zinc catalyst with chiral ligand | Phospha-Michael addition to α,β-unsaturated carbonyls | Up to 99% ee | researchgate.net |

| Photochemical Cyclization | N/A (Substrate control) | Norrish-Yang cyclization of α-aminoacetophenones | Dependent on precursor chirality | nih.gov |

Diastereoselective Control in Ring Formation and Subsequent Modifications

Once the chiral center is established, or concurrently with its formation, controlling the stereochemistry of the azetidine ring itself is crucial. Diastereoselective control is often achieved through substrate-controlled reactions where existing stereocenters direct the formation of new ones.

The cyclization of 1,3-amino alcohols is a classic and effective method for forming the azetidine ring. acs.org By starting with an enantiomerically pure amino alcohol precursor, the stereochemistry can be transferred to the final azetidine product in a diastereospecific manner. The geometry of the transition state during the ring-closing step, often an intramolecular nucleophilic substitution, dictates the relative stereochemistry of the substituents. Iodine-mediated cyclization of homoallyl amines is another method that proceeds with high diastereoselectivity to yield cis-substituted azetidines. nih.govresearchgate.net

Furthermore, subsequent modifications to the formed azetidine ring must proceed with stereochemical control. Nucleophilic additions to the ring or functionalization of existing substituents can be influenced by the steric environment of the compact four-membered ring, often leading to a high degree of diastereoselectivity. nih.gov

Functional Group Interconversions and Protecting Group Strategies

The synthesis of this compound necessitates a carefully orchestrated sequence of functional group manipulations, where protecting groups play a pivotal role. wikipedia.org These groups temporarily mask the reactive aniline and hydroxyl moieties, allowing for selective reactions elsewhere in the molecule.

Hydroxyl Group Manipulations

The tertiary hydroxyl group at the C3 position is also reactive and often requires protection. libretexts.org Protecting this group prevents its interference in reactions such as N-alkylation or cross-coupling on the aminophenyl ring. The steric hindrance around the tertiary alcohol influences the choice of protecting group.

Silyl (B83357) ethers are among the most common and versatile protecting groups for alcohols. zmsilane.com Groups like tert-butyldimethylsilyl (TBS) and triethylsilyl (TES) are widely used. They are installed using the corresponding silyl chloride in the presence of a base like imidazole. Their stability is tunable, and they are typically removed under mild acidic conditions or with a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). google.com Ester-based protecting groups like acetate (B1210297) (Ac) or pivaloate (Piv) can also be used, offering an alternative that is removable under basic hydrolysis conditions. highfine.com

Green Chemistry Principles in the Synthesis of Azetidinols

The integration of green chemistry principles into the synthesis of complex molecules like this compound is of growing importance. mdpi.com This involves minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

Solvent-Free Conditions and Alternative Media

A key aspect of green synthesis is the reduction or elimination of volatile and toxic organic solvents. jmchemsci.com Many reactions, including acylations and some cyclizations, can be performed under solvent-free conditions, often with the aid of microwave irradiation to accelerate reaction rates. jmchemsci.comresearchgate.net When a solvent is necessary, the focus shifts to using greener alternatives. Traditional dipolar aprotic solvents like DMF, NMP, and DMSO are effective but pose health and environmental risks. rsc.org Strategies are being developed to replace them with more benign alternatives such as anisole, cyclopentyl methyl ether (CPME), or bio-based solvents like Cyrene. mdpi.com For the synthesis of azetidinols, exploring reaction conditions in water or other non-toxic, biodegradable solvents is a primary goal of green synthetic design.

Atom Economy and Efficiency Considerations

A critical step in the proposed synthesis is the N-arylation of a protected 3-methyl-3-azetidinol with a p-nitro-substituted benzene (B151609) derivative. Traditional methods for such arylations often involve nucleophilic aromatic substitution (SNAAr) reactions, which can have moderate to poor atom economy due to the use of stoichiometric bases and the generation of salt waste.

Table 1: Comparison of Potential N-Arylation Methods for Atom Economy

| Reaction Type | Typical Reagents | Byproducts | Theoretical Atom Economy |

| SNAAr | 1-fluoro-4-nitrobenzene, K2CO3 | KHF, CO2 | ~70-80% |

| Buchwald-Hartwig Amination | 1-bromo-4-nitrobenzene, Pd catalyst, ligand, NaOtBu | NaBr, t-BuOH | ~85-95% |

The subsequent reduction of the nitro group to an amine is another crucial step where atom economy is a key consideration. Traditional methods often employ stoichiometric reducing agents like tin(II) chloride or iron in acidic media, which generate significant amounts of metallic waste.

Catalytic hydrogenation, using hydrogen gas and a metal catalyst (e.g., palladium on carbon), represents a much more atom-economical approach. nih.gov In this case, the only byproduct is water, leading to a near-perfect atom economy for this specific transformation.

Table 2: Analysis of Nitro Group Reduction Methods

| Method | Reducing Agent | Byproducts | Environmental Impact |

| Stoichiometric Reduction (e.g., SnCl2/HCl) | Tin(II) chloride, Hydrochloric acid | Tin salts, water | High metal waste, acidic effluent |

| Catalytic Hydrogenation | H2 gas, Pd/C catalyst | Water | Minimal waste, green solvent compatible |

Development of Sustainable Synthetic Routes

The development of sustainable synthetic routes for this compound extends beyond atom economy to encompass the broader principles of green chemistry. This includes the use of renewable feedstocks, safer solvents, and energy-efficient processes. nih.govkit.edu

Recent advances in catalysis offer promising avenues for more sustainable azetidine synthesis. magtech.com.cnrsc.org For instance, the use of earth-abundant metal catalysts, such as copper or iron, in place of precious metals like palladium, can significantly reduce the environmental impact and cost of the synthesis. organic-chemistry.org

Furthermore, the development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can dramatically improve efficiency by reducing the need for intermediate purification steps, minimizing solvent use, and saving energy. beilstein-journals.org A potential one-pot approach for the target molecule could involve the in-situ generation of 3-methyl-3-azetidinol followed by immediate N-arylation.

The choice of solvent is another critical factor in the sustainability of a synthetic process. Many traditional organic solvents are volatile, flammable, and toxic. The shift towards greener solvents, such as water, supercritical fluids, or bio-derived solvents like cyclopentyl methyl ether (CPME), is a key focus of sustainable chemistry. beilstein-journals.org Research into performing N-arylation and reduction reactions in such benign media is an active area of investigation.

Table 3: Key Considerations for a Sustainable Synthesis of this compound

| Sustainability Aspect | Traditional Approach | Greener Alternative |

| Catalysis | Stoichiometric reagents, precious metal catalysts (Pd) | Earth-abundant metal catalysts (Cu, Fe), biocatalysis |

| Reaction Design | Multi-step with intermediate isolation | One-pot or tandem reactions |

| Solvents | Chlorinated hydrocarbons, aprotic polar solvents | Water, supercritical CO2, bio-derived solvents (e.g., CPME) |

| Starting Materials | Petroleum-derived feedstocks | Bio-based starting materials where possible |

Theoretical and Computational Investigations of 1 4 Aminophenyl 3 Methyl 3 Azetidinol

Quantum Chemical Calculations for Structural Elucidation and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed picture of the molecular and electronic properties of 1-(4-aminophenyl)-3-methyl-3-azetidinol. nih.gov These methods allow for the optimization of the molecule's geometry and the calculation of various energetic and electronic parameters. researchgate.net

The electronic structure of a molecule dictates its reactivity and intermolecular interactions. Analyses such as charge distribution and molecular electrostatic potential (MEP) maps are critical for understanding these aspects.

Charge Distribution and Frontier Molecular Orbitals: The distribution of electrons in this compound is significantly influenced by its constituent functional groups. The aminophenyl group acts as an electron-donating system, increasing the electron density on the aromatic ring and the azetidine (B1206935) nitrogen. The hydroxyl group at the C3 position is a strong electron-withdrawing group.

Quantum chemical calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the electron-rich aminophenyl moiety, indicating this is the likely site for electrophilic attack. The LUMO, conversely, would be distributed across the azetidine ring and its substituents. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and chemically reactive. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the electrostatic potential on the surface of the molecule. For this compound, the MEP map would show regions of negative potential (typically colored red) around the nitrogen and oxygen atoms, corresponding to their high electron density and lone pairs, making them sites for electrophilic interaction. Regions of positive potential (blue) would be found around the hydrogen atoms of the amine and hydroxyl groups, indicating their susceptibility to nucleophilic attack. nih.gov

Table 1: Typical Parameters in Quantum Chemical Calculations

| Parameter | Methodology | Typical Basis Set | Significance |

|---|---|---|---|

| Geometry Optimization | Density Functional Theory (DFT) | 6-311++G(d,p) | Finds the lowest energy structure. |

| Electronic Properties | DFT, Hartree-Fock (HF) | TZVP, 6-31G** | Determines HOMO/LUMO energies, charge distribution. researchgate.net |

| Vibrational Frequencies | DFT | B3LYP/6-311G++(d,p) | Confirms structure is a true minimum, predicts IR spectrum. researchgate.net |

The azetidine ring adopts a puckered conformation to relieve some of the inherent ring strain. This puckering is characterized by a dihedral angle, which for the parent azetidine has been determined to be approximately 37°. The substituents on the ring significantly influence the preferred puckered state. For this compound, the bulky methyl and hydroxyl groups at the C3 position will likely lock the ring into a specific puckered conformation to minimize steric interactions.

The nitrogen atom of the azetidine ring undergoes rapid inversion. However, the attachment of the aminophenyl group and the constraints of the four-membered ring create a significant energy barrier to this inversion. Computational studies on related N-aryl azetidines have shown that this barrier is influenced by the electronic nature of the aryl substituent. nih.gov The delocalization of the nitrogen lone pair into the phenyl ring can affect the geometry and basicity of the nitrogen, influencing the inversion barrier. nih.gov

The rotation around the single bond connecting the azetidine nitrogen and the aminophenyl group is subject to a torsional barrier. This rotation governs the relative orientation of the ring and its aromatic substituent. Two primary conformations are possible: a "bisected" and a "coplanar" arrangement. Computational analysis would likely reveal a preference for a near-coplanar conformation to maximize electronic delocalization between the nitrogen's lone pair and the phenyl ring's π-system. However, this planarity would be counteracted by steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens on the C2 and C4 positions of the azetidine ring. The final, lowest-energy conformation represents a balance between these electronic and steric effects.

Four-membered rings like azetidine are characterized by significant ring strain due to the deviation of their bond angles from the ideal sp³ tetrahedral angle (109.5°). This strain is a defining feature of their chemistry, making them more reactive than their five- or six-membered counterparts. rsc.orgrsc.org

The ring strain energy of the parent azetidine is approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained aziridine (B145994) (27.7 kcal/mol) and the relatively strain-free pyrrolidine (B122466) (5.4 kcal/mol). rsc.org This stored energy is a thermodynamic driving force for ring-opening reactions. nih.govnih.gov While the substituents on this compound will slightly modify the exact strain energy, the fundamental high-energy nature of the four-membered ring remains. This inherent strain is a key consideration in its stability and potential decomposition pathways. nih.gov

Table 2: Comparative Ring Strain of Azacycles

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) | Reference |

|---|---|---|---|

| Aziridine | 3 | 27.7 | rsc.org |

| Azetidine | 4 | 25.4 | rsc.org |

| Pyrrolidine | 5 | 5.4 | rsc.org |

Conformational Analysis of the Azetidine Ring and Substituents

Computational Studies of Reaction Mechanisms in Azetidine Synthesis

Computational modeling is increasingly used to guide and rationalize the synthesis of complex molecules like substituted azetidines. researchgate.net Historically, the synthesis of azetidines has been challenging. rsc.org Modern synthetic methods often rely on complex reaction pathways where computational studies can predict feasibility, regioselectivity, and stereoselectivity.

For instance, photocatalyzed [2+2] cycloadditions to form the azetidine core can be modeled to understand the energy transfer from the photocatalyst to the reactants and to predict which substrates will react successfully. rsc.org Similarly, computational studies have been crucial in developing strain-release-driven syntheses, where highly strained precursors like azabicyclo[1.1.0]butane are used. nih.gov DFT calculations can map the entire reaction energy profile, identifying transition states and intermediates to explain why a particular reaction is rapid and efficient. researchgate.net These computational insights allow chemists to move beyond trial-and-error, enabling a more predictive and rational approach to synthesizing complex azetidine derivatives. researchgate.net

Transition State Characterization and Activation Energy Determination

The study of a chemical reaction's mechanism, including the identification of transition states and the calculation of activation energies, is fundamental to predicting its feasibility and rate. A transition state represents the highest energy point along a reaction coordinate, and the energy required to reach it from the reactants is the activation energy (ΔE‡).

Computational chemistry allows for the precise modeling of these parameters. For instance, in the synthesis of azetidines from epoxy amines, density functional theory (DFT) calculations can be used to determine the energies of the transition states for competing cyclization pathways (e.g., azetidine vs. pyrrolidine formation). nih.gov By comparing the activation energies, chemists can predict which ring size is more likely to form under specific catalytic conditions. nih.gov Similarly, theoretical studies on the ring-opening of related four-membered heterocyclic systems have successfully calculated the energy barriers for bond cleavage. researchgate.net

For this compound, a critical reaction is its formation or its subsequent ring-opening. A computational study would be required to model the potential energy surface for these reactions. This would involve:

Identifying the geometric structure of the transition state.

Calculating the vibrational frequencies to confirm it as a true first-order saddle point (i.e., having exactly one imaginary frequency).

Determining the activation energy, which dictates the kinetic viability of the reaction pathway.

A hypothetical data table for a theoretical study on the formation of the azetidine ring is presented below.

| Reaction Pathway | Computational Method | Calculated Activation Energy (ΔE‡) in kcal/mol |

| Intramolecular Cyclization | DFT (B3LYP/6-31G*) | Data not available |

| Acid-Catalyzed Ring Opening | MP2/cc-pVTZ | Data not available |

| Interactive Data Table: This table illustrates the type of data that would be generated from a computational study on the activation energies for reactions involving this compound. The values are currently placeholders as specific studies have not been published. |

Pathway Analysis for Competing Reactions

Chemical reactions rarely proceed through a single, unambiguous pathway. Often, side reactions and rearrangements compete with the desired transformation, affecting yield and purity. Theoretical pathway analysis is essential for identifying these competing reactions and understanding the factors that favor one pathway over another.

A significant competing pathway for 3-hydroxyazetidines, such as the title compound, is a Ritter-type reaction cascade. africacommons.networktribe.comnih.govdurham.ac.uk Under acidic conditions, the tertiary alcohol at the C3 position can be protonated and eliminated as a water molecule, forming a stabilized tertiary carbocation within the four-membered ring. durham.ac.uk This intermediate can then be trapped by a nucleophile, such as the nitrogen atom of a nitrile solvent (e.g., acetonitrile), initiating a cascade that results in rearrangement to a 2-oxazoline. africacommons.networktribe.comnih.govdurham.ac.uk

Another documented competing pathway for N-substituted azetidines is an acid-mediated intramolecular ring-opening decomposition. nih.gov In this process, protonation of the azetidine nitrogen is followed by nucleophilic attack from another part of the molecule, leading to cleavage of the strained ring. nih.gov For this compound, the exocyclic amino group or a potential amide derivative could act as the internal nucleophile.

A computational study would compare the activation barriers for these different pathways to predict the major product under various conditions.

| Competing Pathway | Conditions | Predicted Product Type |

| Desired Substitution/Modification | Varies | Functionalized Azetidine |

| Ritter-Initiated Rearrangement | Acidic, Nitrile Solvent | 2-Oxazoline |

| Intramolecular Ring-Opening (Amine Attack) | Acidic | Ring-Opened Amine |

| Interactive Data Table: This table outlines plausible competing reaction pathways for this compound based on known reactivity of similar structures. |

Molecular Dynamics Simulations for Dynamic Behavior

For this compound, MD simulations could be used to investigate several key aspects:

Ring Puckering: The four-membered azetidine ring is not planar and undergoes rapid puckering. MD can characterize the energy landscape of this motion and how it is influenced by substituents and the solvent.

Conformational Preferences: The simulation can reveal the preferred orientation of the 4-aminophenyl group relative to the azetidine ring and the rotational barrier around the C-N bond.

Solvent Effects: By simulating the molecule in a solvent box (e.g., water), MD can detail the hydrogen bonding network involving the hydroxyl and amino groups and its effect on the molecule's conformation and stability.

Binding Dynamics: If this molecule were to be studied as a ligand for a biological target, MD simulations could model the process of binding and unbinding from a protein's active site.

| Dynamic Property Investigated | Simulation Environment | Key Observation |

| Azetidine Ring Puckering | In Vacuo / Water | Data not available: Frequency and energy barrier |

| Phenyl Group Rotation | In Vacuo / Water | Data not available: Rotational energy barrier |

| Hydrogen Bonding with Solvent (Water) | Water | Data not available: Number and lifetime of H-bonds |

| Interactive Data Table: This conceptual table shows the parameters that a molecular dynamics study of this compound would aim to determine. |

Theoretical Prediction of Reactivity Patterns

Computational methods can predict the intrinsic reactivity of a molecule by analyzing its electronic structure. This includes identifying which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic), thereby predicting how it will interact with other reagents.

The reactivity of this compound is governed by several functional groups. A map of the molecular electrostatic potential (MEP) would computationally visualize the electron density distribution.

Nucleophilic Sites: The primary nucleophilic centers are the nitrogen atom of the azetidine ring and the nitrogen of the 4-amino group. The lone pair of electrons on these atoms makes them susceptible to attack by electrophiles, most notably protons. The hydroxyl group's oxygen atom is also nucleophilic.

Electrophilic Sites: The carbonyl carbon in related N-acyl azetidines is a key electrophilic site. rsc.org While the title compound lacks a carbonyl, the carbon atoms of the azetidine ring, particularly C2 and C4 adjacent to the nitrogen, become electrophilic and susceptible to nucleophilic attack upon protonation of the ring nitrogen, which facilitates ring-opening. nih.gov The aromatic ring can also undergo electrophilic substitution.

| Molecular Site | Predicted Reactivity | Attacking Species |

| Azetidine Nitrogen | Nucleophilic | Electrophiles (e.g., H⁺) |

| Aminophenyl Nitrogen | Nucleophilic | Electrophiles (e.g., H⁺) |

| Aromatic Ring | Nucleophilic | Electrophiles |

| Azetidine Ring Carbons (C2, C4) | Electrophilic (upon N-protonation) | Nucleophiles |

| Hydroxyl Oxygen | Nucleophilic | Electrophiles |

| Interactive Data Table: Summary of predicted reactive sites on this compound. |

The stability of the azetidine ring is highly sensitive to the nature of its substituents. Theoretical studies can quantify these effects by calculating how substituents alter the ring strain and the energy barrier to ring-opening.

N-Substituent: The 4-aminophenyl group attached to the nitrogen is an electron-donating group (EDG). Studies on related N-aryl azetidines show that electron-donating substituents on the aryl ring can activate the azetidine for ring-opening. acs.org This is because the EDG can stabilize a positive charge that develops on the nitrogen during certain ring-opening mechanisms. Conversely, linking the azetidine nitrogen to electron-deficient heteroaryl systems has been shown to enhance stability against acid-mediated decomposition. nih.gov

C3-Substituents: The methyl and hydroxyl groups at the C3 position also play a crucial role. The tertiary alcohol functionality, as discussed, provides a direct route to a stabilized carbocation upon dehydration, significantly promoting ring-opening under acidic conditions. durham.ac.uk The methyl group provides steric bulk and some electronic stabilization. Studies on related β-lactams show a high sensitivity to the polar effects of substituents. capes.gov.br

A computational analysis would involve modeling derivatives of this compound with different substituents on the phenyl ring (e.g., nitro vs. methoxy) and calculating the corresponding activation energies for a model ring-opening reaction to establish a quantitative structure-stability relationship.

1 4 Aminophenyl 3 Methyl 3 Azetidinol As a Core Synthon in Advanced Organic Synthesis

Strategies for Further Functionalization of the Azetidinol (B8437883) Framework

The strategic functionalization of 1-(4-aminophenyl)-3-methyl-3-azetidinol allows for the systematic exploration of chemical space, enabling the generation of libraries of compounds with tailored properties. The distinct reactivity of the aminophenyl group and the azetidinol hydroxyl group permits orthogonal chemical strategies, where one group can be modified while the other remains protected or unreactive.

The primary aromatic amine of the aminophenyl group is a versatile functional handle for a wide range of chemical transformations, allowing for extensive scaffold diversification. Standard aniline (B41778) derivatization techniques can be readily applied to introduce a variety of substituents, thereby modulating the electronic and steric properties of the molecule. These derivatization strategies are crucial for building libraries of compounds for structure-activity relationship (SAR) studies.

Common derivatization reactions for the aminophenyl moiety include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a robust method for introducing a wide range of R-groups.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, which are important pharmacophores in many drug molecules.

N-Alkylation and N-Arylation: Formation of secondary or tertiary amines through reactions like reductive amination or Buchwald-Hartwig amination.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates, respectively, to introduce urea or thiourea linkages, which are effective hydrogen bond donors and acceptors.

The derivatization of an aminophenyl tag has been shown to significantly enhance analytical sensitivity in techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS), underscoring the utility of modifying this functional group. nsf.govresearchgate.netnih.gov For instance, converting carboxylic acids to amides using an aminophenyl-containing reagent can improve detection limits by over 200-fold. nih.gov While these examples involve different core structures, the principles of aminophenyl derivatization are directly applicable to this compound.

Table 1: Potential Derivatization Reactions for the Aminophenyl Moiety

| Reaction Type | Reagent Class | Resulting Functional Group |

| Acylation | Acyl Halide / Anhydride | Amide |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide |

| Urea Formation | Isocyanate | Urea |

| Reductive Amination | Aldehyde / Ketone | Secondary/Tertiary Amine |

The tertiary hydroxyl group on the azetidine (B1206935) ring is another key site for synthetic modification. Although tertiary alcohols can be less reactive than primary or secondary alcohols, they can undergo several important transformations.

Key transformations include:

O-Alkylation (Etherification): Formation of ethers through reactions such as the Williamson ether synthesis, typically requiring deprotonation of the hydroxyl group with a strong base.

Esterification: Reaction with acyl chlorides or carboxylic acids (under conditions like the Fischer esterification or using coupling agents) to form esters. These esters can function as prodrugs or serve as synthetic intermediates.

Nucleophilic Substitution: The hydroxyl group is a poor leaving group but can be converted into a better one, such as a mesylate or tosylate, by reacting with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively. google.com Subsequent reaction with a wide range of nucleophiles allows for the introduction of diverse functionalities, including azides, nitriles, and thiols, at the C3 position of the azetidine ring.

Dehydration: Elimination of water to form an alkene is a potential side reaction, particularly under acidic conditions, which would lead to a strained azetine ring system.

The strategic manipulation of the hydroxyl group is fundamental to building complex molecular architectures, including spirocyclic and fused systems.

Its Role in the Construction of Diverse Molecular Architectures

The inherent functionality of this compound makes it an ideal starting material for constructing more complex molecular frameworks. Its rigid four-membered ring can serve as a central scaffold to orient substituents in defined three-dimensional space, a desirable feature in modern drug design.

Polycyclic and spirocyclic scaffolds are of great interest in drug discovery as they provide access to novel regions of chemical space with enhanced three-dimensionality. nih.gov this compound is well-suited for the synthesis of such systems.

Fused Systems: The aminophenyl moiety can be used to construct fused ring systems. For example, the primary amine can be acylated with a substrate containing an ortho-halide. A subsequent intramolecular Buchwald-Hartwig cross-coupling reaction could then form a new ring fused to the phenyl group, leading to structures like tetrahydroquinolines. nih.gov

Spirocyclic Systems: Spirocycles are compounds where two rings share a single atom. The C3-carbon of the azetidinol is a quaternary center, making it a natural spiro-center. Synthetic strategies can be envisioned where a ring is constructed to include the C3 carbon. More commonly, the azetidine nitrogen can participate in reactions to form a spirocyclic system where the nitrogen is adjacent to the spiro-atom. The synthesis of spirocyclic piperidine-azetidine ring systems has been developed, highlighting the utility of azetidine scaffolds in creating these complex structures. researchgate.netnih.gov The incorporation of azetidines into spirocycles has been shown to produce novel analogues of existing drugs with similar physicochemical properties. nih.gov

Table 2: Examples of Complex Architectures from Azetidine Scaffolds

| Architecture Type | General Strategy | Potential Resulting System |

| Fused Polycycle | Intramolecular cyclization involving the aminophenyl group | Azetidinyl-substituted Tetrahydroquinoline |

| Spirocycle | Ring formation involving the azetidine nitrogen and an external bifunctional reagent | Diazaspiro[3.5]nonane derivatives |

| Bridged System | Intramolecular ring-closing metathesis from a di-alkenylated azetidine | Fused 8-membered ring systems nih.gov |

Tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient methods for building molecular complexity. The functional groups of this compound are poised to participate in such processes.

A notable strategy involves a 'build and release' approach founded on the inherent strain of the four-membered ring. beilstein-journals.org For example, a precursor could undergo a photochemical cyclization, such as a Norrish-Yang reaction, to form an azetidinol intermediate. The strain energy pre-installed in the four-membered ring can then facilitate a subsequent ring-opening functionalization step. beilstein-journals.org

Furthermore, the aminophenyl moiety can participate in multicomponent reactions, such as the Mannich-type condensation. mdpi.com In such a reaction, the amine, an aldehyde (like formaldehyde), and a carbon acid (like a ketone or naphthol) could combine in one pot to generate a complex polyfunctional molecule. mdpi.com These advanced synthetic strategies leverage the intrinsic reactivity of the azetidinol synthon to rapidly construct diverse and complex molecular architectures.

Stereochemical Implications of Using the Azetidinol as a Chiral Building Block